N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine
Description
N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1550790-78-7) is a triazole-based compound with the molecular formula C₈H₁₇N₅ and a molecular weight of 183.25 g/mol. Its structure features a 1,2,4-triazole core substituted with a methylaminomethyl group at position 5 and diethylamine at position 3.
Properties
Molecular Formula |
C8H17N5 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N,N-diethyl-5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H17N5/c1-4-13(5-2)8-10-7(6-9-3)11-12-8/h9H,4-6H2,1-3H3,(H,10,11,12) |
InChI Key |
PXLBOFNGNUBJAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC(=N1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Attachment of the Diethyl Groups: The diethyl groups can be attached through alkylation reactions using diethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique substituents distinguish it from other triazole derivatives. Below is a detailed comparison with structurally and functionally related compounds, supported by data from diverse sources.
Structural and Substituent Variations
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s diethyl and methylaminomethyl groups are electron-donating, contrasting with analogs like N-(3-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine, which features electron-withdrawing nitro groups. Such differences influence solubility, bioavailability, and reactivity .
- Planarity and Crystallinity: Substituents like phenyl (in 3-phenyl-1H-1,2,4-triazol-5-amine) promote planarity, enhancing π-π stacking and hydrogen bonding. Bulky diethyl groups in the target compound may reduce planarity, affecting solid-state properties .
- Energetic vs. Pharmaceutical Potential: Azido/nitro-substituted triazoles (e.g., 3-azido-N-nitro-1H-1,2,4-triazol-5-amine) exhibit high detonation velocities (9,409 m/s) due to nitrogen-rich backbones. In contrast, the target compound’s alkyl groups likely prioritize stability for pharmaceutical use .
Physicochemical and Energetic Properties
Key Observations:
- Energetic Materials: Azido/nitro triazoles are optimized for high-energy applications, whereas the target compound’s alkylation reduces nitrogen content (34.3% vs.
Biological Activity
N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine, with the CAS number 1550790-78-7, is a compound belonging to the triazole family. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₇N₅
- Molecular Weight : 183.25 g/mol
- Structure : The compound features a triazole ring, which is known for its diverse biological activities.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. They are commonly used in clinical settings to treat fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Similar compounds have shown moderate antifungal activity with MIC values around 31.25–62.5 μg/mL .
The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes or receptors within microbial cells:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell wall synthesis or metabolic pathways in fungi and bacteria.
- Receptor Interaction : Some studies suggest that triazoles can act as agonists or antagonists at certain receptors, influencing cellular signaling pathways .
Study 1: Synthesis and Biological Evaluation
A study evaluated various 1,2,4-triazole derivatives for their antimicrobial efficacy. The synthesized compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.125 μg/mL . This suggests that modifications in the triazole structure can enhance biological activity.
Study 2: In Silico Investigations
In silico studies have been conducted to predict the biological activity of triazole derivatives using molecular docking techniques. These studies indicated that certain substitutions at the triazole ring could significantly improve binding affinity to target proteins involved in microbial resistance mechanisms .
Comparative Analysis of Triazole Derivatives
| Compound Name | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| This compound | Not yet evaluated | Not yet evaluated |
| 1H-1,2,4-Triazole Derivative A | 16 | 31.25 |
| 1H-1,2,4-Triazole Derivative B | 0.125 | >62.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
